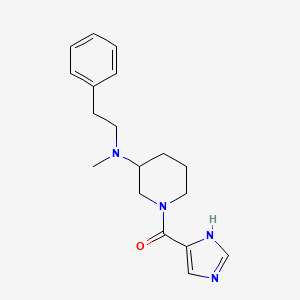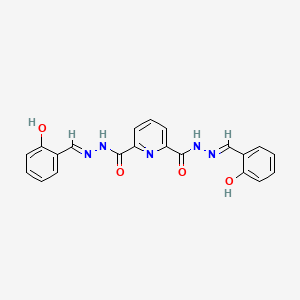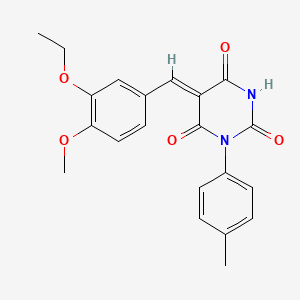![molecular formula C21H18Cl2N2O2 B6041760 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B6041760.png)
2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke.
作用機序
2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Adenosine A1 receptors play a crucial role in regulating various physiological processes, including neurotransmitter release, neuronal excitability, and cerebral blood flow. 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide binds to the adenosine A1 receptor and blocks the binding of adenosine, which leads to a decrease in the activity of the receptor.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has also been shown to decrease the activity of GABAergic interneurons, which are involved in the regulation of neuronal excitability. In addition, 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been shown to increase cerebral blood flow, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for the specific targeting of this receptor. 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide is also highly potent, which means that small amounts can be used to achieve the desired effect. However, 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has some limitations, including its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several potential future directions for the use of 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide in scientific research. One area of interest is the role of adenosine A1 receptors in the regulation of pain, as 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been shown to reduce pain in animal models. Another area of interest is the potential use of 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke. Finally, 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide may have potential applications in the treatment of psychiatric disorders, as adenosine A1 receptors have been implicated in the regulation of mood and anxiety.
合成法
2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide can be synthesized by a multistep process involving the reaction of 2,4-dichlorophenol with 4-(4-pyridinylmethyl)benzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 3-chloropropanoyl chloride.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to be effective in reducing the severity of seizures in animal models of epilepsy. 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has also been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease. In addition, 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been investigated for its potential use in the treatment of ischemic stroke, as it has been shown to reduce the size of the infarct and improve neurological function in animal models.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O2/c1-14(27-20-7-4-17(22)13-19(20)23)21(26)25-18-5-2-15(3-6-18)12-16-8-10-24-11-9-16/h2-11,13-14H,12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHLECGREIHFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone](/img/structure/B6041691.png)
![5-{[(5-bromo-2-pyridinyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B6041704.png)
![5-(2-{2-[2-(propylthio)pyrimidin-5-yl]-1H-imidazol-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6041706.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-N-methyl-1-propanamine](/img/structure/B6041723.png)
![N-benzyl-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6041727.png)
![(3-benzyl-1-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6041731.png)

![1-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6041748.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6041767.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6041773.png)
![2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6041783.png)

![1-(3-methoxybenzyl)-N-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinamine](/img/structure/B6041787.png)